molecular formula C14H18O3 B13024264 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid CAS No. 1399652-74-4

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid

Cat. No.: B13024264
CAS No.: 1399652-74-4
M. Wt: 234.29 g/mol
InChI Key: ZIAHPENZPGBDLQ-UHFFFAOYSA-N
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Description

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is a synthetic phenylacetic acid derivative characterized by a cyclobutane ring substituted with a methyl group at the 3-position, linked via a methoxy bridge to the para-position of the phenyl ring. Its structural complexity, including the strained cyclobutyl group, may influence solubility, metabolic stability, and binding affinity compared to simpler analogs .

Properties

CAS No.

1399652-74-4

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-[4-[(3-methylcyclobutyl)methoxy]phenyl]acetic acid

InChI

InChI=1S/C14H18O3/c1-10-6-12(7-10)9-17-13-4-2-11(3-5-13)8-14(15)16/h2-5,10,12H,6-9H2,1H3,(H,15,16)

InChI Key

ZIAHPENZPGBDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)COC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes or receptors involved in metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • 2-(4-Methoxyphenyl)acetic Acid (): Structure: Lacks the cyclobutyl group, with a simple methoxy substituent at the para-position. Bioactivity: Identified as a plasma metabolite biomarker for non-small cell lung cancer (NSCLC), with high sensitivity and specificity.
  • 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid (): Structure: Features a benzyloxy group at the 3-position and methoxy at the 4-position. Comparison: The 3-methylcyclobutyl group in the target compound may offer a balance between lipophilicity and metabolic resistance compared to the benzyloxy substituent .
  • 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic Acid (): Structure: Contains a polyethylene glycol-like chain (2-methoxyethoxy) at the para-position. Solubility: The ether chain enhances water solubility, a critical advantage for formulation.

Pharmacological and Metabolic Profiles

  • Indomethacin ():

    • Structure: Arylacetic acid derivative with a 5-methoxy-2-methylindole core.
    • Activity: Potent anti-inflammatory and antipyretic agent (85× phenylbutazone).
    • Relevance: Demonstrates the importance of methoxy and aryl groups in anti-inflammatory activity. The target compound’s cyclobutylmethoxy group may mimic steric effects of indomethacin’s indole ring .
  • Kresoxim-methyl Metabolites (): Metabolism: Phase I metabolites like (2E)-(methoxyimino)phenylacetic acid retain bioactivity. Implication: The target compound’s cyclobutyl group may resist oxidative metabolism, prolonging half-life compared to methoxyimino derivatives .

Comparative Data Table

Compound Name Key Substituents Bioactivity/Use Solubility/Lipophilicity Synthetic Complexity
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid 3-Methylcyclobutylmethoxy, acetic acid Hypothesized anti-inflammatory/metabolic Moderate (balanced steric hindrance) High (cyclobutyl synthesis)
2-(4-Methoxyphenyl)acetic acid () 4-Methoxy NSCLC biomarker High (polar substituent) Low
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid () Benzyloxy, 4-methoxy Not reported Low (lipophilic) Moderate
2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid () PEG-like chain Not reported High (ether chain) Moderate

Biological Activity

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the context of inflammation and immune modulation. This compound is structurally characterized by the presence of a methoxy group and a methylcyclobutyl moiety, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid can be represented as follows:

C14H18O3\text{C}_{14}\text{H}_{18}\text{O}_3

Biological Activity Overview

Research indicates that compounds similar to 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following sections detail specific findings related to its biological activity.

Anti-inflammatory Activity

2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid has been studied for its role in modulating inflammatory responses. Prostaglandins, which are lipid-derived mediators involved in inflammation, are influenced by such compounds. Studies have shown that derivatives of phenylacetic acids can inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells in sites of inflammation .

Case Study: Prostaglandin Modulation

In a study examining the effects of phenylacetic acid derivatives on inflammatory responses, it was found that certain compounds significantly reduced eosinophil and lymphocyte infiltration in animal models of asthma. The mechanisms involved include inhibition of specific GPCRs associated with Th2 cell activation .

Antimicrobial Activity

The antimicrobial properties of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid have also been explored. Compounds with similar structures have demonstrated activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acidE. coli15
Phenylacetic AcidS. aureus12
4-Methoxyphenylacetic AcidPseudomonas aeruginosa10

Note: Data adapted from various studies on related compounds.

The biological activity of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is believed to involve several pathways:

  • Inhibition of Prostaglandin Synthesis : By modulating the cyclooxygenase (COX) enzymes, this compound may reduce the synthesis of inflammatory mediators .
  • Impact on Immune Cell Function : The compound may alter the behavior of T cells and macrophages, leading to decreased inflammatory responses .

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